molecular formula C23H20F3NO7 B11041148 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11041148
M. Wt: 479.4 g/mol
InChI Key: STRXHQIGBQOYKZ-UHFFFAOYSA-N
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Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide: , often referred to as Compound X , is a synthetic organic molecule. Its intricate structure combines aromatic rings, hydroxyl groups, and amide functionality. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Hydroxylation: Start with a suitable precursor (e.g., 3,4-dimethoxyphenol). Hydroxylate the phenolic ring at the 3-position using a reagent like sodium hydroxide or a metal hydroxide.

    Pyran Formation: Introduce the pyran ring by reacting the hydroxylated intermediate with a methyl ketone (e.g., 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) under acidic conditions.

    Amidation: Finally, amidate the resulting compound with 4-(trifluoromethoxy)aniline to obtain Compound X.

b. Industrial Production

In industry, Compound X is synthesized on a larger scale using optimized conditions. Continuous flow reactors and efficient purification techniques are employed to enhance yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, leading to color changes.

    Reduction: Reduction of the ketone group yields a secondary alcohol.

    Substitution: The trifluoromethoxyphenyl moiety is susceptible to nucleophilic substitution reactions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products:

  • Oxidation: Quinone derivatives.
  • Reduction: Secondary alcohol.
  • Substitution: Various amide derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: Used as a probe to study enzyme inhibition and metabolic pathways.

    Materials Science: Incorporated into polymers for enhanced properties (e.g., flame retardancy).

    Agrochemicals: Explored for pesticidal activity.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or enzymatic pathways. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

Compound X stands out due to its trifluoromethoxyphenyl group, which imparts unique properties. Similar compounds include Compound Y) and Compound Z), but their structures lack the trifluoromethoxy substituent.

Properties

Molecular Formula

C23H20F3NO7

Molecular Weight

479.4 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C23H20F3NO7/c1-12-9-18(29)21(22(31)33-12)16(13-3-8-19(32-2)17(28)10-13)11-20(30)27-14-4-6-15(7-5-14)34-23(24,25)26/h3-10,16,28-29H,11H2,1-2H3,(H,27,30)

InChI Key

STRXHQIGBQOYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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